

Physical and chemical properties of 5-Bromo-2-methoxy-3-methylbenzamide

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Compound of Interest

Compound Name: 5-Bromo-2-methoxy-3-methylbenzamide

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Technical Guide: 5-Bromo-2-methoxy-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-3-methylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and drug discovery. Its structural features, including the bromine atom, methoxy group, and methyl group on the benzamide core, suggest it may serve as a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **5-Bromo-2-methoxy-3-methylbenzamide**, a plausible synthetic route with a detailed experimental protocol, and a workflow diagram. It is important to note that while predicted data is available, experimentally determined values for many of its properties are not widely published.

Physical and Chemical Properties

The physical and chemical properties of **5-Bromo-2-methoxy-3-methylbenzamide** are summarized in the tables below. Much of the available data is predicted through computational modeling.

Table 1: General and Predicted Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ BrNO ₂	PubChem
Molecular Weight	244.09 g/mol	PubChem
XlogP (Predicted)	2.2	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	242.98949 g/mol	PubChem
Monoisotopic Mass	242.98949 g/mol	PubChem
Topological Polar Surface Area	49.4 Å ²	PubChem
Heavy Atom Count	13	PubChem

Table 2: Predicted Spectroscopic Data

Spectrum Type	Predicted Peaks
¹ H NMR	Chemical shifts are expected for aromatic protons, a methoxy group, a methyl group, and amide protons. The exact shifts and coupling constants are not available.
¹³ C NMR	Signals are expected for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the methyl carbon.
Mass Spectrometry	The molecule is expected to show a characteristic isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br).

Note: Experimental data for melting point, boiling point, and solubility are not readily available in published literature.

Proposed Synthesis

A plausible synthetic route for **5-Bromo-2-methoxy-3-methylbenzamide** can be envisioned starting from commercially available 2-methoxy-3-methylbenzoic acid. The synthesis would involve two key steps: bromination of the aromatic ring followed by amidation of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylbenzoic Acid

This step involves the electrophilic bromination of 2-methoxy-3-methylbenzoic acid. The methoxy and methyl groups are ortho-, para-directing, and the bromine is expected to add at the position para to the methoxy group and ortho to the methyl group, which is sterically less hindered.

- Materials:
 - 2-methoxy-3-methylbenzoic acid
 - N-Bromosuccinimide (NBS)
 - Sulfuric acid (concentrated)
 - Dichloromethane (DCM)
 - Sodium sulfite solution (aqueous)
 - Sodium bicarbonate solution (saturated aqueous)
 - Brine
 - Anhydrous magnesium sulfate
- Procedure:

- Dissolve 2-methoxy-3-methylbenzoic acid (1 equivalent) in dichloromethane in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add concentrated sulfuric acid (catalytic amount).
- Add N-Bromosuccinimide (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-methoxy-3-methylbenzoic acid.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **5-Bromo-2-methoxy-3-methylbenzamide**

This step involves the conversion of the carboxylic acid to the primary amide. This can be achieved via activation of the carboxylic acid followed by reaction with an ammonia source.

- Materials:
 - 5-Bromo-2-methoxy-3-methylbenzoic acid
 - Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
 - Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
 - Ammonia solution (concentrated aqueous or ammonia gas)

- Sodium bicarbonate solution (saturated aqueous)
- Brine
- Anhydrous magnesium sulfate
- Procedure:
 - Suspend 5-Bromo-2-methoxy-3-methylbenzoic acid (1 equivalent) in anhydrous dichloromethane.
 - Add thionyl chloride (1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.
 - Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
 - Cool the reaction mixture to 0°C and slowly add it to a stirred, cooled (0°C) concentrated aqueous ammonia solution (excess).
 - Stir the resulting mixture vigorously for 1-2 hours at 0°C.
 - Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude **5-Bromo-2-methoxy-3-methylbenzamide** by recrystallization or column chromatography.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **5-Bromo-2-methoxy-3-methylbenzamide**.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with **5-Bromo-2-methoxy-3-methylbenzamide**. The benzamide moiety is present in a variety of biologically active compounds, suggesting that this molecule could be a candidate for screening in various biological assays. Further research is required to elucidate any potential therapeutic applications.

Conclusion

5-Bromo-2-methoxy-3-methylbenzamide is a chemical compound for which there is a notable lack of experimentally verified data in the public domain. The information provided in this guide, particularly regarding its physical properties and synthesis, is based on computational predictions and established chemical principles for analogous structures. Researchers interested in this molecule are encouraged to perform experimental validation of these properties and to explore its potential biological activities. The proposed synthetic route offers a viable starting point for its preparation in a laboratory setting.

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